molecular formula C9H11N3O3 B7926522 [Methyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid

[Methyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid

Cat. No.: B7926522
M. Wt: 209.20 g/mol
InChI Key: MNOVZBPYLWOGSH-UHFFFAOYSA-N
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Description

[Methyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid is a heterocyclic compound that contains a pyrazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazine ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid typically involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid as a catalyst . The addition of an excess acid leads to a 1,3-dipolar cycloaddition reaction, forming a new heterocyclic core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[Methyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

[Methyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [Methyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the nature of the substituents on the pyrazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Methyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[methyl-(2-oxo-2-pyrazin-2-ylethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-12(6-9(14)15)5-8(13)7-4-10-2-3-11-7/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOVZBPYLWOGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=NC=CN=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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